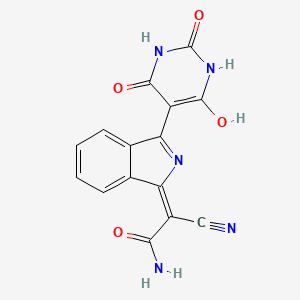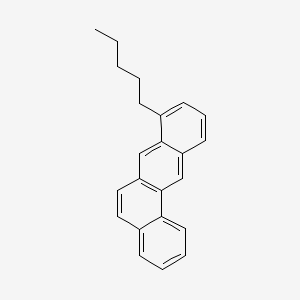
BENZ(a)ANTHRACENE, 8-PENTYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Pentylbenzo[b]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a pentyl group attached to the 8th position. This compound is part of a larger family of PAHs, which are known for their complex structures and diverse applications in various fields, including environmental science, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Pentylbenzo[b]phenanthrene typically involves the functionalization of phenanthrene derivatives. One common method includes the palladium-catalyzed reaction using aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in a one-pot reaction. This process involves ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process . Another approach involves the regioselective functionalization of phenanthrene derivatives, such as 9-hydroxyphenanthrene .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 8-Pentylbenzo[b]phenanthrene undergoes various chemical reactions, including:
Oxidation: Phenanthrene derivatives can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: Reduction reactions can convert phenanthrene to 9,10-dihydrophenanthrene using hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation, such as bromination, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Wissenschaftliche Forschungsanwendungen
8-Pentylbenzo[b]phenanthrene has several applications in scientific research:
Environmental Science: Used as a model compound to study the degradation of PAHs in the environment.
Pharmaceuticals: Derivatives of phenanthrene are used in the synthesis of drugs like morphine.
Materials Science: Utilized in the development of dyes, plastics, and other industrial materials.
Wirkmechanismus
The mechanism of action of 8-Pentylbenzo[b]phenanthrene involves its interaction with various molecular targets and pathways. For instance, in biodegradation studies, enzymes such as dioxygenases play a crucial role in breaking down the compound into less harmful substances . The degradation pathway often involves the formation of intermediate compounds like salicylic acid .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: A parent compound with three fused benzene rings.
Anthracene: Another PAH with a similar structure but different ring arrangement.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Uniqueness: 8-Pentylbenzo[b]phenanthrene is unique due to the presence of the pentyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its solubility in organic solvents and alter its interaction with biological systems compared to its parent compound, phenanthrene .
Eigenschaften
CAS-Nummer |
63018-99-5 |
|---|---|
Molekularformel |
C23H22 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
8-pentylbenzo[a]anthracene |
InChI |
InChI=1S/C23H22/c1-2-3-4-8-17-10-7-11-19-16-23-20(15-22(17)19)14-13-18-9-5-6-12-21(18)23/h5-7,9-16H,2-4,8H2,1H3 |
InChI-Schlüssel |
YRGQCRCSPPKSOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


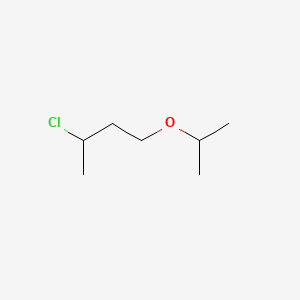
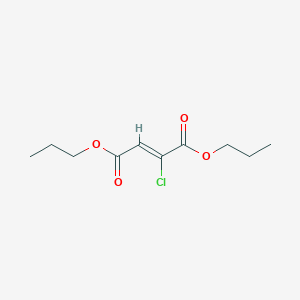
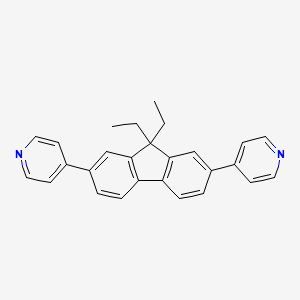
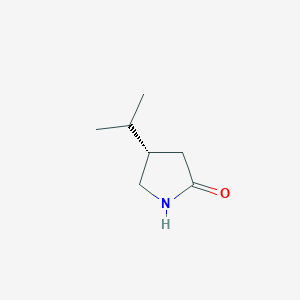
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
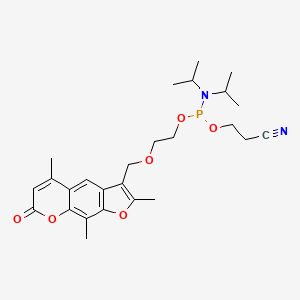
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
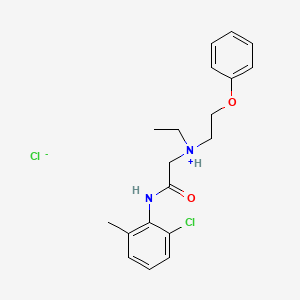

![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
![1,1'-Methylenebis[4-azidobenzene]](/img/structure/B15344213.png)
